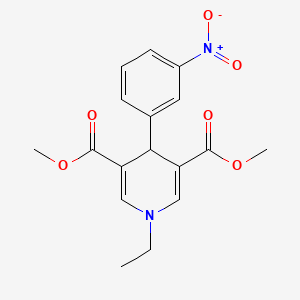
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that belongs to the class of benzamide derivatives.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide has been widely studied for its potential applications in various fields. In the field of medicinal chemistry, it has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In the field of materials science, 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide has been studied for its potential applications as a liquid crystal material. It has been reported to exhibit a smectic A phase at room temperature, which makes it a promising candidate for use in liquid crystal displays.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide have been studied extensively. It has been reported to exhibit anti-inflammatory and analgesic activities in animal models. It has also been reported to exhibit anti-tumor activity in various cancer cell lines. In addition, it has been reported to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easy to handle in the lab. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in the field of materials science, particularly in the development of liquid crystal materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 3-nitroaniline in the presence of thionyl chloride and dimethylformamide. The reaction proceeds through an acid chloride intermediate, which is then reacted with ammonia to form the final product. The yield of the synthesis is reported to be around 70%.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-12(13(15)7-9)14(18)16-10-3-2-4-11(8-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWGCDFMCRERRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)